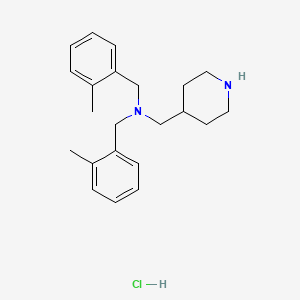

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Overview

Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as MPBD or 2,2'-dipiperidinyl-N,N-dimethylbenzylamine, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that has been used as a catalyst, ligand, and reagent in various chemical reactions. MPBD has also been investigated for its potential use in the treatment of neurological disorders.

Scientific Research Applications

Iron(III) Complexes in Cellular Imaging and Photocytotoxicity

One application involves the use of similar compounds in the development of Iron(III) complexes. These complexes, including variants of N,N-bis(methylbenzyl)methanamine, have been synthesized for cellular imaging and exhibit photocytotoxic properties in red light. This unique feature makes them valuable in targeted cancer therapies and diagnostic imaging (Basu et al., 2014).

Diiron(III) Complexes as Functional Models for Methane Monooxygenases

In a similar vein, diiron(III) complexes of tridentate 3N ligands, similar in structure to N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, have been explored. These complexes are studied as models for methane monooxygenases, enzymes crucial in methane processing. The research focuses on understanding their catalytic properties, potentially leading to industrial applications in hydrocarbon oxidation (Sankaralingam & Palaniandavar, 2014).

DNA Bis-intercalating Agents Synthesis

Another area of research involves the synthesis of acridine-based DNA bis-intercalating agents. Methods have been developed to synthesize compounds similar to N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, which are then used to create DNA bis-intercalating agents. These agents are significant in the study of DNA interactions and potential therapeutic applications (Moloney, Kelly, & Mack, 2001).

Antiproliferative Activity Studies

Research on N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound structurally related to N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, has shown effectiveness in inhibiting leukemia K562 cells proliferation. This highlights its potential in developing new treatments for certain types of leukemia (Si-jia, 2012).

Synthesis of Novel Compounds

Additionally, novel compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine have been synthesized. These are structurally related and can be used as precursors or models for more complex molecular designs in pharmaceutical and chemical research (Younas, Abdelilah, & Anouar, 2014).

Solar Cell Efficiency Enhancement

Lastly, the compound has applications in enhancing solar cell efficiency. Specifically, a pyridine-anchor co-adsorbent structurally similar to N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, used in combination with a ruthenium complex, has shown to improve the performance of dye-sensitized solar cells. This highlights its potential role in renewable energy technologies (Wei et al., 2015).

properties

IUPAC Name |

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2.ClH/c1-18-7-3-5-9-21(18)16-24(15-20-11-13-23-14-12-20)17-22-10-6-4-8-19(22)2;/h3-10,20,23H,11-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKIARXLZYSSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC2CCNCC2)CC3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289386-47-5 | |

| Record name | 4-Piperidinemethanamine, N,N-bis[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

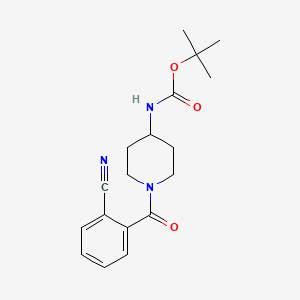

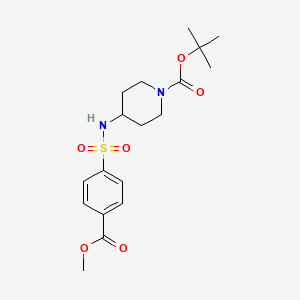

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)

methanone hydrochloride](/img/structure/B3027408.png)

![tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027410.png)

![tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027412.png)